molecular formula C14H26ClN3O3S B15164404 N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide CAS No. 182925-76-4

N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide

Cat. No.: B15164404
CAS No.: 182925-76-4
M. Wt: 351.9 g/mol
InChI Key: DSMYTMQMLSGHRW-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide typically involves the reaction of 2-chloroethylamine with dicyclohexylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. The sulfonamide group may also interact with enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N-(cyclohexylsulfamoyl)nitrous amide
  • N-(2-Chloroethyl)-N-(methylsulfamoyl)nitrous amide
  • N-(2-Chloroethyl)-N-(phenylsulfamoyl)nitrous amide

Uniqueness

N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is unique due to its dicyclohexylsulfamoyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

182925-76-4

Molecular Formula

C14H26ClN3O3S

Molecular Weight

351.9 g/mol

IUPAC Name

N-(2-chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide

InChI

InChI=1S/C14H26ClN3O3S/c15-11-12-17(16-19)22(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

DSMYTMQMLSGHRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N(CCCl)N=O

Origin of Product

United States

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